(+)-Fusarisetin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

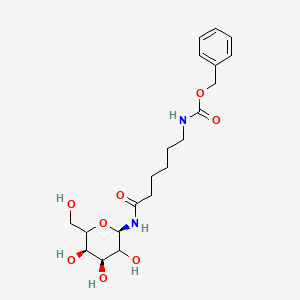

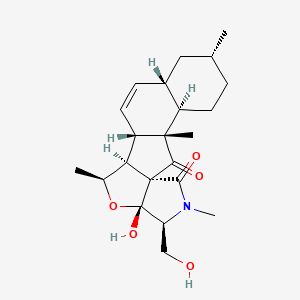

(+)-Fusarisetin A is a natural product isolated from the fungus Fusarium sp. It is a member of the fusaric acid family of compounds, which are known to have a wide range of biological activities. (+)-Fusarisetin A has been studied extensively in the laboratory and has been shown to have anti-inflammatory, anti-cancer, anti-bacterial and anti-fungal activities. In addition, (+)-Fusarisetin A has been used in the laboratory to study the biochemical and physiological effects of fusaric acid derivatives. The purpose of

科学的研究の応用

Cancer Migration Inhibition : Fusarisetin A shows remarkable bioactivities as a potent cancer migration inhibitor. It has been shown to inhibit different types of cell migration in vitro and ex vivo, with significant potency observed in the C(5) epimer of (+)-Fusarisetin A (Xu et al., 2012).

Synthesis Methods : Several studies have focused on the synthesis of (+)-Fusarisetin A, exploring different methods such as the intramolecular Pauson-Khand reaction and oxidative radical cyclization. These methods are crucial for enabling further analogue synthesis and biological evaluation (Huang et al., 2013), (Yin & Gao, 2013).

Biomimetic Synthesis : Biomimetic approaches have been employed in the synthesis of equisetin and (+)-Fusarisetin A, supporting the hypothesis of a shared biosynthetic pathway between these compounds. This approach involves cyclization sequences and oxidative steps, providing insights into the biosynthetic processes of these compounds (Yin et al., 2013).

Structure-Function Relationship Studies : Additional research has been conducted on the structure-function relationships of Fusarisetin A, particularly focusing on its effects on cell morphology and the dynamics of actin and microtubules. Synthetic libraries of Fusarisetin analogues have been created for these studies (Caro-Diaz et al., 2014).

Anticancer Properties : (+)-Fusarisetin A has garnered interest due to its anticancer properties, particularly its ability to inhibit the migration and metastasis of cancer cells without showing cell-killing properties that might indicate toxic tendencies. This makes it a potential candidate for cancer therapy (Borman, 2013).

作用機序

Fusarisetin A, also known as (+)-Fusarisetin A, is a pentacyclic fungal metabolite that has been identified as a potent cancer migration inhibitor . This article will delve into the mechanism of action of Fusarisetin A, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Fusarisetin A primarily targets cell migration, particularly in cancer cells . It has been observed to affect cell morphology, focusing specifically on actin and microtubule dynamics .

Mode of Action

Fusarisetin A interacts with its targets by inhibiting cell migration . It does this by affecting the dynamics of actin and microtubules, which are key components of the cell’s cytoskeleton and play crucial roles in cell movement .

Biochemical Pathways

It is known that the compound operates via an unexplored mechanism of action associated with cell motility . This suggests that Fusarisetin A may affect pathways related to cell movement and migration.

Pharmacokinetics

The compound’s potency in inhibiting cancer cell migration has been confirmed in vitro , suggesting that it may have favorable bioavailability.

Result of Action

The primary result of Fusarisetin A’s action is the inhibition of cancer cell migration . This is significant because it can potentially halt or retard cancer metastasis, which is the ability of tumor cells to migrate from their tissue of origin and colonize elsewhere in the body .

Action Environment

Given that the compound’s potency has been confirmed in vitro , it is likely that its action can be influenced by factors such as pH, temperature, and the presence of other molecules in the cellular environment.

特性

IUPAC Name |

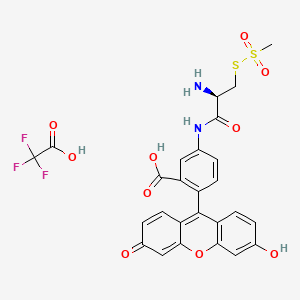

(1S,2S,3S,5R,6S,9R,11S,12R,15R,17S)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZSEOKGOHTBLK-KDLRZXEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H](C1)C=C[C@@H]3[C@]2(C(=O)[C@]45[C@H]3[C@@H](O[C@]4([C@@H](N(C5=O)C)CO)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Fusarisetin A | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)

![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)